3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol
Description
3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 1213309-79-5) is a chiral amino alcohol with the molecular formula C₉H₁₁BrFNO and a molecular weight of 248.10 g/mol . Its structure features a propan-1-ol backbone substituted with an amino group and a 5-bromo-2-fluorophenyl aromatic ring. This compound is typically used as a pharmaceutical intermediate or building block in organic synthesis.
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-amino-3-(5-bromo-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
CABWQPCVYDYEOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CCO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dehalogenated compounds .
Scientific Research Applications
3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Differences
Halogen vs. Methoxy Substitution: The 5-bromo-2-fluoro substitution in the target compound introduces both steric bulk (bromine) and electron-withdrawing effects (fluorine), which may enhance binding affinity in hydrophobic pockets of biological targets compared to the 5-bromo-2-methoxy analog .
Positional Isomerism (Fluoro Substituents) :
Market and Availability
- The 4-fluoro analog has documented global production trends, with cost-profit analyses suggesting scalability for pharmaceutical applications . In contrast, brominated derivatives (e.g., target compound and 5-bromo-2-methoxy analog) are niche products, often available in milligram-to-gram quantities .
Biological Activity
3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol is a chiral organic compound recognized for its potential biological activities. Its structure includes an amino group, a hydroxyl group, and a phenyl ring with bromine and fluorine substituents, which contribute to its interaction with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₃BrFNO
- Molecular Weight : 264.54 g/mol
- Chirality : The compound features a chiral center at the third carbon atom, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms (bromine and fluorine) may engage in halogen bonding, enhancing binding affinity and influencing enzyme activity or receptor modulation.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine and other halogenated compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL .
Anticancer Potential
Studies have highlighted the potential of this compound in cancer therapy. For example, in vitro experiments demonstrated that related compounds could inhibit tumor growth significantly. A case study involving a similar compound showed a tumor growth inhibition percentage (TGI) of over 100% at specific dosages in xenograft models .
Case Studies
-
In Vitro Antimicrobial Testing :
- Objective : To evaluate the antimicrobial efficacy of similar halogenated compounds.
- Results : Compounds showed MIC values indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Efficacy :
- Objective : Assess the effect of related compounds on tumor cell lines.
- Results : Compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential as anticancer agents.
Data Table: Biological Activity Overview
| Activity Type | Compound Structure | Target Organism/Cell Line | MIC/TGI Values |
|---|---|---|---|
| Antimicrobial | 5-bromo-2-fluorophenyl derivatives | S. aureus | 0.0039 - 0.025 mg/mL |
| Anticancer | Related analogs | Various cancer cell lines | TGI > 100% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
